molecular formula C16H16BrF B118959 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl CAS No. 149451-95-6

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Cat. No.: B118959
CAS No.: 149451-95-6
M. Wt: 307.2 g/mol
InChI Key: RWZZCVUQOFIUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C16H16BrF It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4-position, a butyl group at the 4’-position, and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl carboxylic acids .

Scientific Research Applications

4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-4’-ethyl-3-fluoro-1,1’-biphenyl
  • 4-Bromo-3-fluoro-1,1’-biphenyl
  • 4-Bromobiphenyl

Uniqueness

4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl is unique due to the presence of both a butyl group and a fluorine atom, which confer distinct chemical properties. The butyl group increases the hydrophobicity and potential for interactions with lipid membranes, while the fluorine atom can influence the compound’s electronic properties and reactivity .

Properties

IUPAC Name

1-bromo-4-(4-butylphenyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrF/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17)16(18)11-14/h5-11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZZCVUQOFIUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601306
Record name 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149451-95-6
Record name 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.